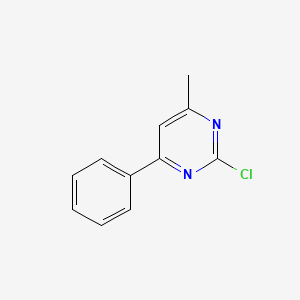
2-氯-4-甲基-6-苯基嘧啶
描述
2-Chloro-4-methyl-6-phenylpyrimidine is a compound with the CAS Number: 32785-40-3. It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-chloro-4-methyl-6-phenylpyrimidine . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4-methyl-6-phenylpyrimidine is 1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-phenylpyrimidine has a boiling point of 351.2±11.0°C at 760 mmHg and a melting point of 50-51°C . It has a flash point of 197.2°C .科学研究应用
Antimicrobial and Antifungal Applications
2-Chloro-4-methyl-6-phenylpyrimidine: is a compound that has been studied for its potential use in antimicrobial and antifungal treatments. Pyrimidine derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal effects . This compound, with its unique structure, could be synthesized into various forms that target specific microbial pathways, potentially leading to new classes of antibiotics.
Anticancer Research
The pyrimidine ring is a common feature in many anticancer drugs. 2-Chloro-4-methyl-6-phenylpyrimidine could serve as a precursor in the synthesis of novel anticancer agents. Its structure allows for the addition of various substituents that can be tailored to interact with cancer cell-specific receptors or enzymes, thereby inhibiting tumor growth and proliferation .
Cardiovascular Therapeutics
Pyrimidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects . 2-Chloro-4-methyl-6-phenylpyrimidine could be utilized in the development of new cardiovascular drugs that modulate blood pressure or have a protective effect on heart tissues.
Anti-inflammatory and Analgesic Research
The compound’s potential to act as an anti-inflammatory and analgesic agent is another area of interest. By modifying the pyrimidine core, researchers can develop derivatives that may reduce inflammation and provide pain relief, which is particularly useful in chronic conditions such as arthritis .
Neuroprotective Agents
Research into neurodegenerative diseases has highlighted the need for neuroprotective agents2-Chloro-4-methyl-6-phenylpyrimidine could be a key intermediate in the synthesis of compounds that protect nerve cells from damage or degeneration . This application is crucial for diseases like Alzheimer’s and Parkinson’s.
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives are used in the synthesis of herbicides, insecticides, and fungicides. The structural flexibility of 2-Chloro-4-methyl-6-phenylpyrimidine means it could be adapted to create compounds that target specific pests or plant diseases, contributing to crop protection and food security .
安全和危害
The safety information for 2-Chloro-4-methyl-6-phenylpyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
作用机制
Target of Action
Pyrimidine derivatives, which include 2-chloro-4-methyl-6-phenylpyrimidine, are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets due to their electron-deficient character, making them suitable for nucleophilic aromatic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
属性
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6-phenylpyrimidine | |
CAS RN |
32785-40-3 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?
A1: 2-chloro-4-methyl-6-phenylpyrimidine serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.
Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?
A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

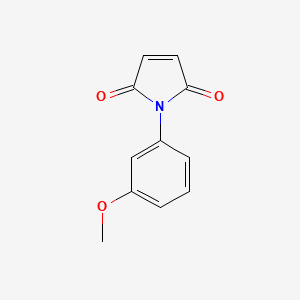
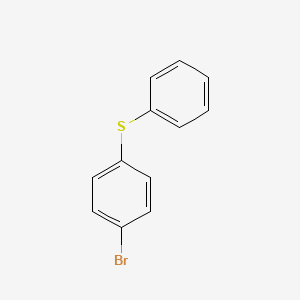
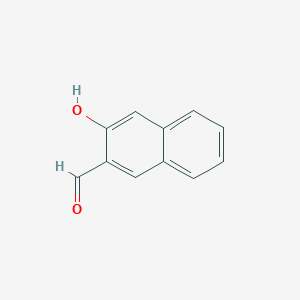
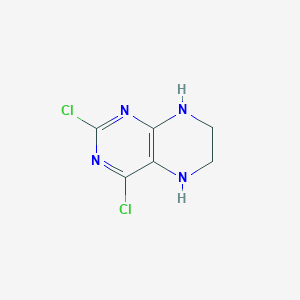
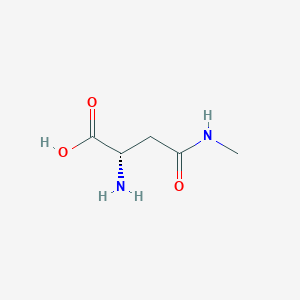
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)
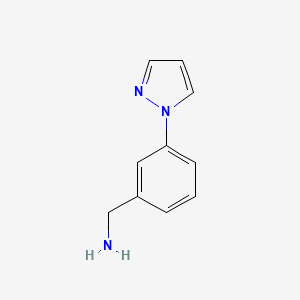
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)



![2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580719.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)